molecular formula C20H21NO4 B368458 3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 879043-40-0

3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B368458
CAS RN: 879043-40-0
M. Wt: 339.4g/mol
InChI Key: CCHXEUTWYKMONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 3-Substituted-3-Hydroxyindolin-2-ones

This compound is utilized in the synthesis of a variety of 3-substituted-3-hydroxyindolin-2-ones . These are synthesized under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . This method represents a significant advancement in the field of organic synthesis, providing a more environmentally friendly and potentially more cost-effective approach.

Inhibition of Nitric Oxide Production

A human-derived Enterocloster strain has been found to produce this compound, which exhibits inhibitory activity against nitric oxide (NO) production . With an IC50 of 34 µM, it demonstrates potential for therapeutic applications in conditions where NO production needs to be controlled, such as inflammatory diseases.

Microbiome Research

The compound has been identified as a metabolite produced by Enterocloster strain derived from human feces . This discovery is crucial for understanding the role of the human microbiota in health and disease, particularly in the context of digestive and metabolic diseases, cancer, immune disorders, psychiatric disorders, cardiovascular diseases, and more.

Aryne Chemistry

The compound is involved in aryne chemistry, where it serves as a precursor or intermediate in various chemical reactions . Arynes are highly reactive species that are used in the synthesis of complex molecules, making this compound valuable in advanced organic synthesis and materials science.

Pharmaceutical Development

Due to its biological activity, particularly in inhibiting NO production, this compound has potential applications in the development of new pharmaceuticals . It could lead to the creation of novel drugs for treating a range of diseases where NO plays a significant role.

Chemical Biology

In chemical biology, this compound can be used to study the interaction between biological systems and chemical compounds . Its ability to inhibit NO production provides a tool for researchers to probe the complex biochemical pathways in cells and understand the molecular basis of diseases.

properties

IUPAC Name

3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-7-3-6-10-18(14)25-12-11-21-17-9-5-4-8-16(17)20(24,19(21)23)13-15(2)22/h3-10,24H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHXEUTWYKMONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

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